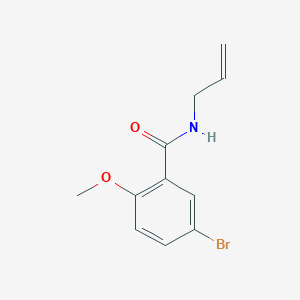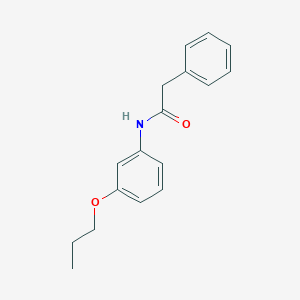![molecular formula C14H14N2O2S B268699 N-{4-[(ethylamino)carbonyl]phenyl}-2-thiophenecarboxamide](/img/structure/B268699.png)
N-{4-[(ethylamino)carbonyl]phenyl}-2-thiophenecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{4-[(ethylamino)carbonyl]phenyl}-2-thiophenecarboxamide, also known as ETC-159, is a small molecule inhibitor of the hedgehog signaling pathway. This pathway is important in embryonic development and tissue regeneration, but it can also be hijacked by certain cancers to promote tumor growth. ETC-159 has shown promise as a potential cancer therapy, and its synthesis, mechanism of action, and physiological effects have been extensively studied.
Mécanisme D'action
N-{4-[(ethylamino)carbonyl]phenyl}-2-thiophenecarboxamide inhibits the hedgehog signaling pathway by binding to the Smoothened protein, which is a key component of this pathway. This binding prevents the activation of downstream signaling events, which ultimately leads to the inhibition of tumor growth. N-{4-[(ethylamino)carbonyl]phenyl}-2-thiophenecarboxamide has been shown to have a higher binding affinity for Smoothened than other inhibitors of this pathway, which may contribute to its efficacy as a cancer therapy.
Biochemical and Physiological Effects:
In addition to its effects on the hedgehog signaling pathway, N-{4-[(ethylamino)carbonyl]phenyl}-2-thiophenecarboxamide has also been shown to have other biochemical and physiological effects. For example, N-{4-[(ethylamino)carbonyl]phenyl}-2-thiophenecarboxamide has been shown to induce autophagy, which is a process of cellular recycling that can promote cell survival or cell death depending on the context. N-{4-[(ethylamino)carbonyl]phenyl}-2-thiophenecarboxamide has also been shown to inhibit the activity of certain cytochrome P450 enzymes, which are involved in drug metabolism and can affect the efficacy and toxicity of other drugs.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-{4-[(ethylamino)carbonyl]phenyl}-2-thiophenecarboxamide as a research tool is its specificity for the hedgehog signaling pathway. This allows researchers to study the effects of inhibiting this pathway without affecting other signaling pathways. However, N-{4-[(ethylamino)carbonyl]phenyl}-2-thiophenecarboxamide also has some limitations as a research tool. For example, its low solubility in aqueous solutions can make it difficult to administer to cells or animals, and its high lipophilicity can lead to non-specific binding to other proteins or membranes.
Orientations Futures
There are several future directions for research on N-{4-[(ethylamino)carbonyl]phenyl}-2-thiophenecarboxamide and related compounds. One area of interest is the development of more potent and selective inhibitors of the hedgehog signaling pathway, which may have improved efficacy and fewer side effects. Another area of interest is the identification of biomarkers that can predict which tumors are most likely to respond to hedgehog pathway inhibitors, which could help guide treatment decisions. Finally, there is interest in studying the effects of hedgehog pathway inhibitors on normal tissues, as this pathway is also important in tissue regeneration and homeostasis.
Méthodes De Synthèse
The synthesis of N-{4-[(ethylamino)carbonyl]phenyl}-2-thiophenecarboxamide involves several steps, starting with the reaction of 4-nitrophenylacetic acid with thionyl chloride to form 4-nitrophenylacetyl chloride. This intermediate is then reacted with thiophene-2-carboxylic acid to form the corresponding acid chloride, which is then reacted with ethylamine to form the final product. The yield of this synthesis method is around 50%, and the purity of the final product can be improved through recrystallization.
Applications De Recherche Scientifique
N-{4-[(ethylamino)carbonyl]phenyl}-2-thiophenecarboxamide has been studied in both in vitro and in vivo models of cancer, including basal cell carcinoma, medulloblastoma, and pancreatic cancer. In these models, N-{4-[(ethylamino)carbonyl]phenyl}-2-thiophenecarboxamide has been shown to inhibit the hedgehog signaling pathway and reduce tumor growth. N-{4-[(ethylamino)carbonyl]phenyl}-2-thiophenecarboxamide has also been studied in combination with other cancer therapies, such as chemotherapy and radiation, and has shown synergistic effects.
Propriétés
Nom du produit |
N-{4-[(ethylamino)carbonyl]phenyl}-2-thiophenecarboxamide |
|---|---|
Formule moléculaire |
C14H14N2O2S |
Poids moléculaire |
274.34 g/mol |
Nom IUPAC |
N-[4-(ethylcarbamoyl)phenyl]thiophene-2-carboxamide |
InChI |
InChI=1S/C14H14N2O2S/c1-2-15-13(17)10-5-7-11(8-6-10)16-14(18)12-4-3-9-19-12/h3-9H,2H2,1H3,(H,15,17)(H,16,18) |
Clé InChI |
KNZWAJVBKKNKMC-UHFFFAOYSA-N |
SMILES |
CCNC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=CS2 |
SMILES canonique |
CCNC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=CS2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2,2-dimethyl-N-[2-(2-phenoxyethoxy)phenyl]propanamide](/img/structure/B268616.png)
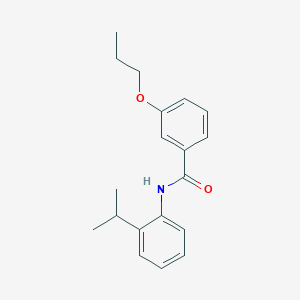


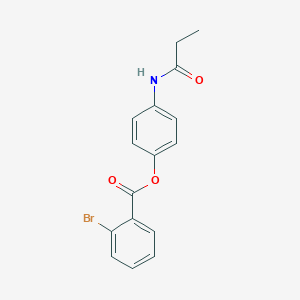

![N-[3-(allyloxy)phenyl]-2-(2-methoxyphenoxy)acetamide](/img/structure/B268622.png)
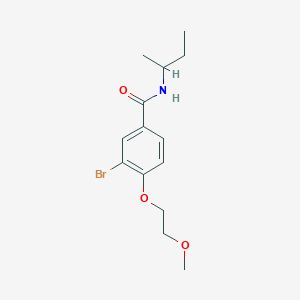

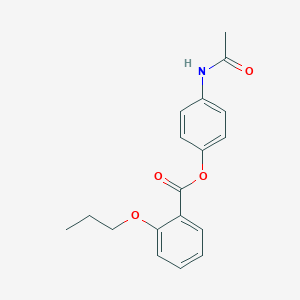
![2-[(3-Propoxyanilino)carbonyl]cyclohexanecarboxylic acid](/img/structure/B268627.png)
![N-[3-(allyloxy)phenyl]cyclopropanecarboxamide](/img/structure/B268628.png)
